molecular formula C6H8O3S2 B2485756 (4-methanesulfonylthiophen-3-yl)methanol CAS No. 2567496-59-5

(4-methanesulfonylthiophen-3-yl)methanol

Cat. No.: B2485756
CAS No.: 2567496-59-5
M. Wt: 192.25
InChI Key: INLDGTBVSKWJNC-UHFFFAOYSA-N
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Description

(4-Methanesulfonylthiophen-3-yl)methanol (CAS 2567496-59-5) is a chemical compound with the molecular formula C 6 H 8 O 3 S 2 and a molecular weight of 192.26 g/mol . Its structure features a thiophene ring—a common heterocyclic scaffold in medicinal chemistry—substituted with a hydroxymethyl group and a methylsulfonyl group at the 3 and 4 positions, respectively . The methylsulfonyl (mesyl) group is a strong hydrogen bond acceptor and is often used as a bioisostere in pharmaceutical chemistry, sometimes replacing groups like methoxy or methylthio to modify the properties of a lead compound . While specific biological data for this compound is not available, structural analogues containing the methylsulfonylphenyl group have been investigated in scientific research for their activity at monoamine transporters, which are relevant to the study of the central nervous system . As such, this compound serves as a versatile building block for researchers in organic synthesis and medicinal chemistry, useful for the exploration of structure-activity relationships (SAR) and the development of novel biologically active molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-methylsulfonylthiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLDGTBVSKWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methanesulfonylthiophen-3-yl)methanol typically involves the introduction of a methanesulfonyl group to a thiophene ring, followed by the addition of a methanol group. Common synthetic routes may include:

    Sulfonylation: Thiophene can be sulfonylated using methanesulfonyl chloride in the presence of a base such as pyridine.

    Hydroxymethylation: The sulfonylated thiophene can then be reacted with formaldehyde and a reducing agent to introduce the methanol group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-methanesulfonylthiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: (4-methanesulfonylthiophen-3-yl)aldehyde or (4-methanesulfonylthiophen-3-yl)carboxylic acid.

    Reduction: (4-thiophen-3-yl)methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-methanesulfonylthiophen-3-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its electronic properties could be exploited in the design of conductive polymers or other advanced materials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiophene- and heterocycle-based methanol derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Substituent(s) Key Inferred Properties
(4-Methanesulfonylthiophen-3-yl)methanol C6H8O3S2 192.25 Methanesulfonyl (-SO2CH3) High polarity, strong H-bonding capacity
(4-(Trifluoromethyl)thiophen-3-yl)methanol C6H5F3OS 182.16 Trifluoromethyl (-CF3) Moderate polarity, lipophilicity
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol C21H20F3NO2S 407.46 Thiazole, trifluoromethyl High molecular weight, complex interactions
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C12H12N2O2 216.24 Pyridazinyl, methoxy Planar heterocycle, moderate solubility
Key Observations:

Electron-Withdrawing vs. Methoxy (-OCH3) groups, as in , are electron-donating, increasing solubility in polar solvents but reducing electrophilic reactivity.

Heterocyclic Core :

  • Thiophene (target compound and ) vs. thiazole () vs. pyridazine (): Thiophene’s aromaticity and smaller size may favor π-π stacking in drug-receptor interactions, whereas thiazole and pyridazine introduce nitrogen atoms, altering basicity and hydrogen-bonding patterns.

Physicochemical and Functional Differences

  • Reactivity : Methanesulfonyl’s strong electron-withdrawing nature may deactivate the thiophene ring toward electrophilic substitution, whereas -CF3 () and methoxy groups () offer different electronic environments.
  • Stability : Sulfonyl groups generally improve thermal and oxidative stability compared to esters or ethers.

Biological Activity

(4-Methanesulfonylthiophen-3-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and antiproliferative effects, as well as its mechanisms of action based on recent research findings.

This compound is characterized by the presence of a thiophene ring substituted with a methanesulfonyl group and a hydroxymethyl group. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the methanol extracts from various plant sources have shown antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

CompoundPathogen TargetedMIC (µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD

Antiproliferative Activity

The antiproliferative effects of similar compounds have been documented in various cancer cell lines, including HeLa and A549 cells. For example, methanolic extracts containing flavonoids have shown IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (µg/mL)
HeLaTBD
A549TBD

The biological activity of this compound may involve several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Compounds that interact with key enzymes involved in metabolic pathways can lead to reduced growth and proliferation in cancer cells.
  • Signal Transduction Interference : The modulation of signaling pathways related to cell survival and apoptosis may also play a role in its antiproliferative effects.

Case Studies

A study investigating the biological activities of various methanol extracts found that specific fractions exhibited notable antibacterial and antiproliferative activities. For example, one fraction showed promising results against S. aureus and significant inhibitory effects on HeLa cells .

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